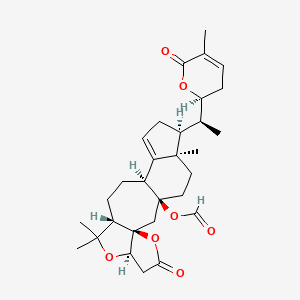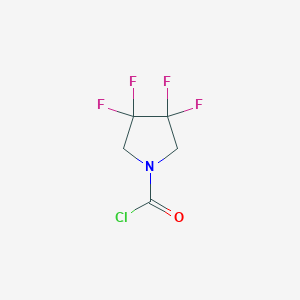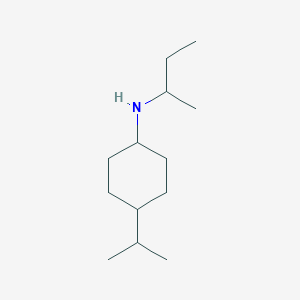![molecular formula C8H4Cl2S B13072793 6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
6,7-dichloroBenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-DichloroBenzo[b]thiophene is a chemical compound with the molecular formula C8H4Cl2S It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloroBenzo[b]thiophene typically involves the chlorination of benzo[b]thiophene. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-DichloroBenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
6,7-DichloroBenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-dichloroBenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which plays a crucial role in the metabolism of branched-chain amino acids. By inhibiting BCKDK, the compound enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased catabolism of branched-chain amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group at the 2nd position.
3,6-Dichlorobenzo[b]thiophene: Similar to 6,7-dichloroBenzo[b]thiophene but with chlorine atoms at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BCKDK and enhance BCKDC activity makes it a valuable compound in metabolic research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H4Cl2S |
|---|---|
Poids moléculaire |
203.09 g/mol |
Nom IUPAC |
6,7-dichloro-1-benzothiophene |
InChI |
InChI=1S/C8H4Cl2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
Clé InChI |
NGUBSIORFJEHNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CS2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



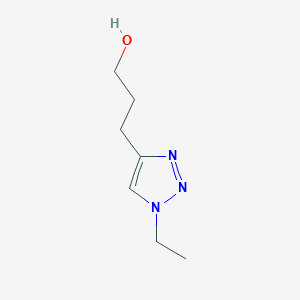
![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
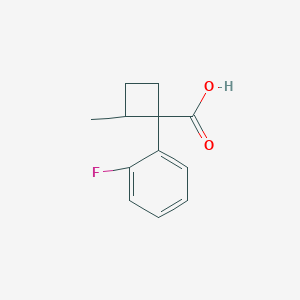
![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
